molecular formula C8H12N2 B1289838 3-(2-Aminoethyl)aniline CAS No. 76935-75-6

3-(2-Aminoethyl)aniline

Cat. No.: B1289838
CAS No.: 76935-75-6
M. Wt: 136.19 g/mol
InChI Key: LJQFYBCLMVVNAQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 3-(2-Aminoethyl)aniline involves the condensation reaction of N-acetylacetonamide and acetophenone in an alcohol solvent . The reaction typically requires controlled conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods: In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The process often includes steps for purification and quality control to meet industrial standards. Specific details on industrial production methods are proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: 3-(2-Aminoethyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are often used.

    Substitution: Electrophilic substitution reactions typically require acidic conditions and reagents like sulfuric acid (H2SO4) or nitric acid (HNO3).

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(2-Aminoethyl)aniline involves its interaction with specific molecular targets and pathways. As an aromatic amine, it can participate in various biochemical reactions, potentially affecting cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

    Aniline (C6H5NH2): A simpler aromatic amine with similar reactivity but lacking the ethylamine side chain.

    Benzylamine (C6H5CH2NH2): Contains a benzyl group instead of an aromatic ring directly attached to the amine.

    Phenethylamine (C6H5CH2CH2NH2): Similar structure with an additional methylene group between the aromatic ring and the amine.

Uniqueness: 3-(2-Aminoethyl)aniline is unique due to its specific structure, which combines an aromatic ring with an ethylamine side chain. This structure allows it to participate in a broader range of chemical reactions and makes it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

3-(2-aminoethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c9-5-4-7-2-1-3-8(10)6-7/h1-3,6H,4-5,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJQFYBCLMVVNAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20602828
Record name 3-(2-Aminoethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20602828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76935-75-6
Record name 3-(2-Aminoethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20602828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(2-aminoethyl)aniline
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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